N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine
Description
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core linked via a methylene bridge to a quinoxalin-2-amine moiety. Quinoxaline derivatives are renowned for their pharmacological versatility, including roles as kinase inhibitors, antiviral agents, and enzyme modulators . The imidazo-thiazole scaffold, prevalent in bioactive molecules, contributes to binding interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-2-4-12-11(3-1)15-8-13(18-12)16-7-10-9-19-5-6-20-14(19)17-10/h1-6,8-9H,7H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEWOPLAZRSTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the reaction of 2-aminothiazoles with (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Production of reduced quinoxaline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoxaline ring.
Scientific Research Applications
Chemistry: In chemistry, N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: Due to its biological activities, this compound is being explored for its potential use in medicinal applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Insights
- Core Modifications: Quinoxaline vs. Coumarin/Thiazole: Replacing coumarin (in ) or thiazole () with quinoxaline may shift activity toward NAD+-dependent pathways (e.g., SIRT1 activation) or alter kinase selectivity.
- Biological Targets: Imidazo-thiazole derivatives exhibit broad activity, including antiviral (), kinase inhibition (), and enzyme modulation (). The target compound’s quinoxaline-amine linkage may confer unique selectivity for DNA-binding proteins or NAD+-utilizing enzymes.
- Synthetic Accessibility: While quinazoline derivatives are well-documented (), the synthesis of imidazo-thiazole-quinoxaline hybrids remains underexplored, suggesting opportunities for novel methodologies.
Mechanistic Implications
- NAD+ Interactions : SRT1720’s mechanism involves NAD+ consumption for SIRT1 activation . The target compound’s amine group may mitigate NAD+ depletion, a common drawback of sirtuin activators.
- Kinase Inhibition : The absence of a thiazole-amine group (cf. ) could reduce EGFR affinity but enhance selectivity for other kinases.
- Antiviral Potential: Unlike coumarin-based analogs (), quinoxaline’s planar structure may improve intercalation with viral DNA or RNA.
Biological Activity
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine is a compound of significant interest due to its potential therapeutic applications in oncology and other fields. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
The compound exhibits biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. Notably, it has been shown to interact with mitogen-activated protein kinase-interacting protein kinases (MNKs), which play crucial roles in regulating the phosphorylation of eukaryotic initiation factor 4E (eIF4E). This interaction can lead to reduced cell proliferation and migration in various cancer cell lines.
Key Findings
- MNK Inhibition : The compound has demonstrated potent inhibition of MNK2, leading to decreased levels of cyclins and matrix metalloproteinases (MMPs) in cancer cells such as A549 and MDA-MB-231. This results in impaired cell growth and colony formation, as well as cell cycle arrest at the G0/G1 phase .
- Apoptosis Induction : Compounds with similar thiazole structures have shown significant cytotoxicity against cancer cells, with IC50 values lower than established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Essential for interaction with target proteins |
| Thiazole Moiety | Contributes to cytotoxicity and selectivity |
| Quinoxaline Core | Enhances binding affinity to MNKs |
Substitutions on the imidazole and thiazole rings are critical for optimizing potency and selectivity against specific cancer types.
Case Studies
Several studies have evaluated the efficacy of this compound in preclinical models:
- In Vitro Studies : In assays using A549 lung cancer cells, the compound significantly inhibited cell proliferation with an IC50 value comparable to leading chemotherapeutics. The mechanism was linked to MNK inhibition leading to reduced eIF4E phosphorylation.
- In Vivo Models : In xenograft models using A549 cells implanted in nude mice, administration of the compound resulted in a dose-dependent reduction in tumor volume. At doses of 75 mg/kg and 150 mg/kg, significant antitumor activity was observed without notable toxicity .
Q & A
What are the common synthetic routes for synthesizing N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)quinoxalin-2-amine, and what challenges arise in achieving high yields?
Basic Question
The synthesis typically involves multi-step reactions, including coupling imidazo[2,1-b]thiazole derivatives with quinoxaline-based intermediates. Key steps often employ nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., inert atmosphere, catalysts like triethylamine). For example, coupling reactions using dimethylformamide (DMF) as a solvent and catalytic bases are common . Challenges include maintaining regioselectivity and avoiding side reactions, particularly when electron-withdrawing or donating substituents influence reaction pathways . Purification via chromatography or recrystallization is critical for achieving high purity .
How can researchers confirm the structural conformation of this compound, and which analytical techniques are most reliable?
Basic Question
X-ray crystallography is the gold standard for resolving 3D structural details, while NMR spectroscopy (¹H, ¹³C, 2D-COSY) provides insights into electronic environments and connectivity . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For dynamic structural analysis, computational methods like DFT (Density Functional Theory) can complement experimental data .
What biological targets are associated with imidazo[2,1-b]thiazole-quinoxaline hybrids, and how are these activities assessed experimentally?
Basic Question
These compounds are studied for anticancer, antimicrobial, and metabolic modulation (e.g., SIRT1 activation). Antiproliferative activity is evaluated via cell viability assays (MTT, CCK-8) against cancer cell lines, while antimicrobial efficacy is tested using MIC (Minimum Inhibitory Concentration) assays . For SIRT1-related mechanisms, mitochondrial biogenesis assays (e.g., mtDNA quantification, ATP levels) and enzyme activity assays (e.g., deacetylation of PGC-1α) are employed .
How do electronic effects of substituents influence reaction outcomes in the synthesis of imidazo[2,1-b]thiazole derivatives?
Advanced Question
Substituents on aryl glyoxals and amines dictate product formation. Electron-withdrawing groups (EWGs) on both reactants favor cyclization to imidazo[2,1-b]thiazoles, while mixed electronic environments may yield alternative products (e.g., oxybis-ethanones). This is demonstrated in catalyst-free, one-pot syntheses where substituent polarity directs reaction pathways . Computational modeling (e.g., Hammett σ values) can predict substituent effects, aiding in reaction design.
What is the mechanistic basis for SIRT1 activation by structurally related compounds, and how does this apply to this compound?
Advanced Question
SIRT1 activation involves binding to the enzyme’s catalytic domain, enhancing deacetylation of substrates like PGC-1α, which promotes mitochondrial biogenesis. For analogs such as SRT1720, EC₅₀ values as low as 0.16 μM have been reported, with activity dependent on the quinoxaline-carboxamide moiety . Molecular docking studies can map interactions between the compound’s imidazo-thiazole core and SIRT1’s hydrophobic pocket, guiding rational design .
How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Advanced Question
Modifications to the quinoxaline ring (e.g., introduction of methoxy or fluoro groups) or imidazo-thiazole substituents (e.g., sulfonamide or phenyl groups) can enhance target affinity or solubility. For example, sulfonamide derivatives show improved antimicrobial activity due to increased membrane permeability . Systematic SAR requires combinatorial synthesis followed by high-throughput screening (HTS) to evaluate potency and selectivity .
How should researchers address contradictions in reaction yields or product distributions during synthesis?
Advanced Question
Contradictions often stem from uncontrolled electronic or steric effects. For example, in one-pot syntheses, substituents on aryl glyoxals can shift product ratios between imidazo-thiazoles and bis-ethanones . Mitigation strategies include:
- Pre-screening substituent electronic profiles using DFT.
- Optimizing solvent polarity (e.g., switching from EtOH to DMF) to stabilize intermediates.
- Employing real-time reaction monitoring (e.g., in-situ IR or LC-MS) to track byproduct formation .
What strategies improve the solubility and bioavailability of this compound for in vivo studies?
Advanced Question
Bioavailability can be enhanced via:
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) on the quinoxaline ring.
- Formulation : Use of liposomal encapsulation or cyclodextrin complexes to improve aqueous solubility.
- Structural modifications : Adding polar moieties (e.g., morpholine or benzodioxole groups) without disrupting pharmacophore integrity . Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) in rodent models are essential for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

